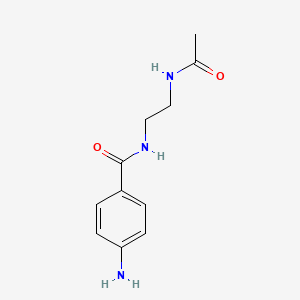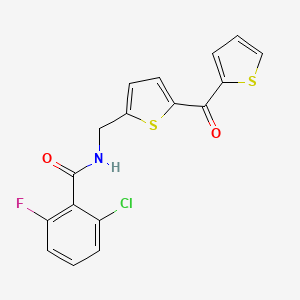
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as PDPB, is a small molecule compound that has been extensively studied for its potential therapeutic applications. PDPB is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.
Applications De Recherche Scientifique
Heterocyclic N-Oxide Derivatives in Organic Synthesis and Drug Development
Heterocyclic N-oxide derivatives, including pyridine and pyrazine, exhibit a wide range of functionalities, important in organic synthesis, catalysis, and drug applications. These compounds play a crucial role in forming metal complexes, designing catalysts, and synthesizing various biologically active molecules. Their medicinal applications are highlighted by potent anticancer, antibacterial, and anti-inflammatory activities, demonstrating the broad utility of N-oxide derivatives in advanced chemistry and drug development investigations (Li et al., 2019).
Phenothiazines: Synthesis and Biological Activities
Phenothiazine derivatives, with various structural modifications including those related to pyrazine, have shown a spectrum of promising biological activities. These modifications have led to significant antibacterial, anticancer, and anti-inflammatory effects. The interaction of phenothiazines with biological systems highlights the pharmacophoric potency of the scaffold, underlining the versatility of these compounds in synthesizing agents with desired biological activities (Pluta et al., 2011).
Pyrimidine Derivatives as Optical Sensors and Medicinal Agents
Pyrimidine derivatives, often synthesized utilizing heterocyclic compounds similar to pyrazine, serve as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. These compounds also have a range of biological and medicinal applications, reinforcing the importance of heterocyclic derivatives in developing novel therapeutic agents and sensors (Jindal & Kaur, 2021).
Pyrazinamide Resistance in Mycobacterium tuberculosis
In the context of tuberculosis treatment, the role of compounds like pyrazinamide, which shares a pyrazine core, is crucial. Understanding the mechanisms of action and resistance against pyrazinamide helps in developing strategies to combat drug-resistant tuberculosis, illustrating the medical significance of pyrazine derivatives (Njire et al., 2016).
Pyrrolidine in Drug Discovery
Pyrrolidine derivatives play a significant role in drug discovery, offering a versatile scaffold for synthesizing biologically active compounds. The pyrrolidine ring, due to its sp3-hybridization and stereochemistry, allows for efficient exploration of pharmacophore space. This versatility is instrumental in the development of novel therapeutic agents, further underlining the significance of incorporating heterocyclic elements like pyrrolidine and pyrazine in drug design (Li Petri et al., 2021).
Propriétés
IUPAC Name |
N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c27-21(16-5-7-18(8-6-16)30(28,29)26-12-1-2-13-26)25-15-19-20(24-11-10-23-19)17-4-3-9-22-14-17/h3-11,14H,1-2,12-13,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADSCXYFAGVRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



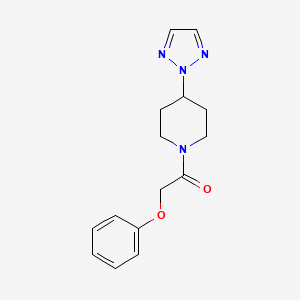
![N-phenyl-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea](/img/structure/B2472370.png)

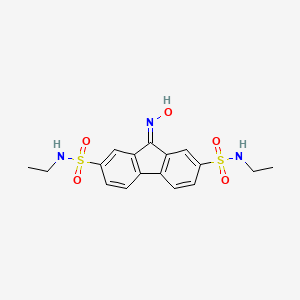
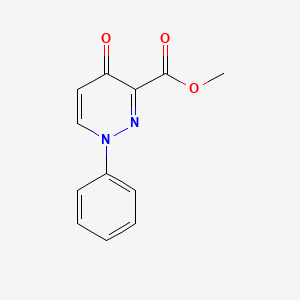

![Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B2472379.png)

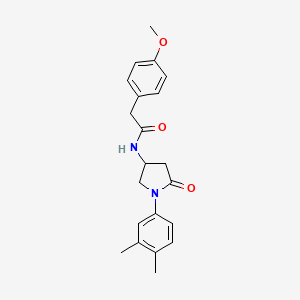
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2472383.png)
